1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with benzyl groups at positions 1 and 3, and a pyrrole ring at position 2
Mechanism of Action
Target of Action
Similar compounds have shown action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively.
Mode of Action
It’s suggested that the compound may interact with its targets throughhydrogen bond acceptor at the 2-position of imidazolidine and a hydrophobic fragment at the nitrogen atoms . This interaction could potentially alter the function of the target enzymes, leading to downstream effects.
Biochemical Pathways
Given its potential targets, it may impact pathways related tocellular metabolism and bacterial fatty acid synthesis .
Result of Action
The compound exhibits aggregation-induced emission enhancement (AIEE) . This is attributed to the formation of J-aggregates, resulting in narrow, red-shifted, and enhanced emission . Additionally, some compounds in this class have shown strong antibacterial and antitubercular properties .
Biochemical Analysis
Biochemical Properties
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes, thereby enhancing cellular metabolism. Additionally, it can affect cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can enhance the activity of enzymes involved in glycolysis and the citric acid cycle, leading to increased production of ATP. Additionally, it can affect the levels of metabolites, thereby influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The localization of the compound within cells can affect its activity and function, as it may be concentrated in areas where it can interact with its target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine typically involves the reaction of benzylamine with pyrrole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether, under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in a variety of substituted imidazolidine derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzylimidazolidine: Lacks the pyrrole ring, making it structurally simpler.
2-(1H-Pyrrol-2-yl)imidazolidine: Does not have the benzyl groups, resulting in different chemical properties.
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazole: Contains an imidazole ring instead of an imidazolidine ring, leading to different reactivity and applications.
Uniqueness
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine is unique due to the presence of both benzyl and pyrrole substituents on the imidazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-3-8-18(9-4-1)16-23-14-15-24(17-19-10-5-2-6-11-19)21(23)20-12-7-13-22-20/h1-13,21-22H,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQOUNZQPUXLON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CN3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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